

Comparative study of the physicochemical properties of substituted propiophenones

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Compound of Interest

Compound Name: 3-(2,5-Dimethylphenyl)-3'-methoxypropiophenone

CAS No.: 898794-82-6

Cat. No.: B1327705

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Comparative Guide: Physicochemical Profiling of Substituted Propiophenones

Executive Summary

Substituted propiophenones serve as critical intermediates in the synthesis of pharmaceutical agents (e.g., bupropion, ephedrine analogues) and functional fragrances. Their reactivity and bioavailability are governed by the electronic nature of substituents on the aromatic ring. This guide provides a technical comparison of Propiophenone (unsubstituted), 4'-Methoxypropiophenone (Electron-Donating Group - EDG), and 4'-Chloropropiophenone (Electron-Withdrawing Group - EWG).

We analyze how these substituents dictate phase behavior, lipophilicity (LogP), and spectroscopic signatures, providing researchers with actionable data for precursor selection in drug design.

Part 1: Structural Basis & Electronic Effects[1]

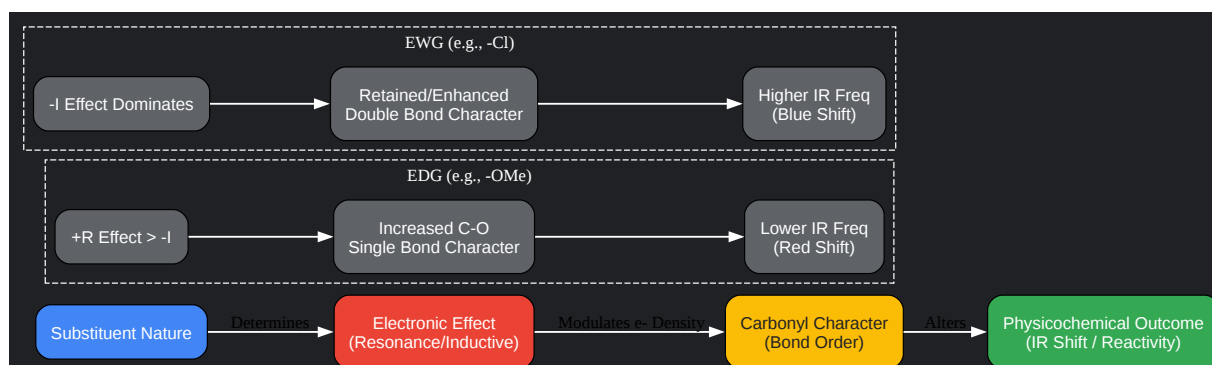
The physicochemical divergence in this series is best explained by the Hammett Equation, which correlates reaction rates and equilibrium constants with substituent effects.

- 4'-Methoxy (-OMe): Exhibits a strong resonance effect (

-) that outweighs its inductive withdrawal (
-). This increases electron density at the carbonyl oxygen, making it more basic but less electrophilic.
- 4'-Chloro (-Cl): Exhibits a dominant inductive withdrawal (
 -) and a weak resonance donation (
 -). This deactivates the ring but activates the carbonyl carbon toward nucleophilic attack compared to the methoxy derivative.

Diagram: Electronic Influence on Reactivity

The following diagram illustrates the flow of electron density and its impact on molecular properties.



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Caption: Flowchart demonstrating how substituent electronic effects (Hammett parameters) dictate carbonyl bond character and resulting spectroscopic shifts.

Part 2: Comparative Physicochemical Data

The following data aggregates experimental values. Note the inversion in melting points and the shift in lipophilicity (LogP), which is critical for predicting blood-brain barrier (BBB) penetration in medicinal chemistry.

Property	Propiophenone (H)	4'-Methoxypropiphenone (EDG)	4'-Chloropropiophenone (EWG)
CAS Number	93-55-0	121-97-1	6285-05-8
Molecular Weight	134.18 g/mol	164.20 g/mol	168.62 g/mol
Physical State (RT)	Liquid	Solid (Low Melting)	Solid (Crystalline)
Melting Point	18–21 °C	27–29 °C	35–37 °C
Boiling Point	218 °C (atm)	~273 °C (atm)	95–97 °C (1 mmHg)
LogP (Oct/Water)	2.19	2.36	2.40
Hammett Constant ()	0.00	-0.27	+0.23
IR	~1685 cm ⁻¹	~1675 cm ⁻¹	~1690 cm ⁻¹

Key Insight: The 4'-Methoxy derivative has a lower carbonyl stretching frequency (1675 cm⁻¹) compared to the chloro derivative (1690 cm⁻¹). This confirms the resonance donation of the oxygen lone pair into the carbonyl system, weakening the C=O double bond character (increasing single-bond character).

Part 3: Experimental Protocols

Protocol A: Synthesis via Friedel-Crafts Acylation

This is the industry-standard method for generating these derivatives. The choice of Lewis acid and temperature control is vital to prevent poly-acylation.

Reagents:

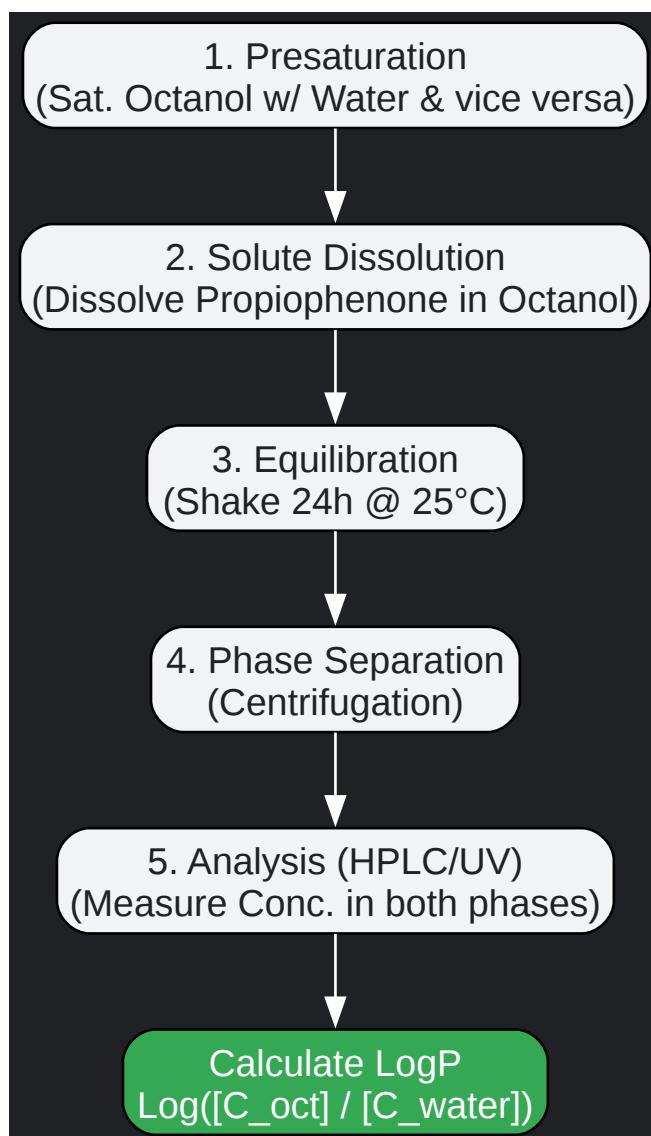
- Substituted Benzene (Anisole for -OMe; Chlorobenzene for -Cl)
- Propionyl Chloride (1.1 eq)
- Aluminum Chloride (AlCl_3) (1.2 eq)
- Solvent: Dichloromethane (DCM) or neat (for Chlorobenzene)

Workflow:

- Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser and dropping funnel. Maintain inert atmosphere (N_2).
- Activation: Suspend AlCl_3 in dry DCM at 0°C .
- Acylium Formation: Add Propionyl Chloride dropwise. Stir for 15 mins to form the acylium ion complex.
- Addition: Add the substituted benzene dropwise.
 - Critical Step: For Anisole (highly reactive), keep $T < 5^\circ\text{C}$ to avoid regioisomers.
 - Critical Step: For Chlorobenzene (deactivated), reflux (40°C) may be required to drive conversion.
- Quench: Pour mixture over crushed ice/HCl.
- Workup: Extract with DCM, wash with brine, dry over MgSO_4 , and recrystallize (Hexanes/EtOAc).

Protocol B: Determination of LogP (Shake-Flask Method)

For validating lipophilicity, the Shake-Flask method is the gold standard, though HPLC surrogates are faster for high-throughput.



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Caption: Standard Shake-Flask methodology for determining partition coefficients (LogP).

Part 4: Analytical Profiling & Causality

Infrared Spectroscopy (IR)[3][4]

- Mechanism: The position of the carbonyl band depends on the force constant of the C=O bond.
- Observation:

- 4'-Methoxy: The lone pair on the methoxy oxygen donates electron density into the ring (Resonance), which can delocalize onto the carbonyl oxygen. This creates a resonance structure with a C-O single bond, lowering the frequency (cm^{-1}).
- 4'-Chloro: The inductive effect withdraws density, shortening the C=O bond and increasing the force constant, shifting the peak to a higher wavenumber (cm^{-1}).

Chromatographic Behavior (HPLC)

- Condition: C18 Reverse Phase Column, Water/Acetonitrile gradient.
- Prediction: Retention time correlates with LogP.
 - Elution Order: Propiophenone < 4'-Methoxy < 4'-Chloro.
 - Note: While Methoxy is an EDG, the methyl group adds lipophilicity, and the lack of H-bond donation keeps it relatively non-polar compared to unsubstituted propiophenone in some solvent systems, though they are close. The Chloro derivative is distinctly more hydrophobic.

References

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